Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate

Medicinal Chemistry SPR Inhibition Scaffold Regiochemistry

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate (CAS 2169630-15-1) is a spirocyclic building block featuring a conformationally constrained 8-oxa-1-azaspiro[4.5]decane core, with a tert-butyloxycarbonyl (Boc) protecting group on the 1-aza nitrogen and a ketone at position 3. This compound belongs to the oxa-azaspiro[4.5]decane family, a privileged scaffold class validated in multiple drug discovery programs targeting sepiapterin reductase (SPR), diacylglycerol acyltransferase 1 (DGAT1), CCR1, and fatty acid amide hydrolase (FAAH).

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 2169630-15-1
Cat. No. B2663085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
CAS2169630-15-1
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CC12CCOCC2
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-10(15)8-13(14)4-6-17-7-5-13/h4-9H2,1-3H3
InChIKeyIHYCVPHRMVCMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 3-Oxo-8-Oxa-1-Azaspiro[4.5]Decane-1-Carboxylate (CAS 2169630-15-1): Spirocyclic Scaffold Procurement Specification


Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate (CAS 2169630-15-1) is a spirocyclic building block featuring a conformationally constrained 8-oxa-1-azaspiro[4.5]decane core, with a tert-butyloxycarbonyl (Boc) protecting group on the 1-aza nitrogen and a ketone at position 3 . This compound belongs to the oxa-azaspiro[4.5]decane family, a privileged scaffold class validated in multiple drug discovery programs targeting sepiapterin reductase (SPR), diacylglycerol acyltransferase 1 (DGAT1), CCR1, and fatty acid amide hydrolase (FAAH) [1]. Its defining structural feature—the regiochemistry with nitrogen at position 1 and oxygen at position 8—differentiates it from the more extensively studied 1-oxa-8-azaspiro[4.5]decane regioisomer (CAS 954236-44-3) and dictates a distinct spatial orientation of the Boc-carbamate and 3-oxo diversification handles [2].

Why Generic 8-Oxa-1-Azaspiro[4.5]Decane Analogs Cannot Substitute for CAS 2169630-15-1 in Synthesis and Screening


The oxa-azaspiro[4.5]decane scaffold is not a single entity but a family of regioisomeric and functional-group variants with divergent reactivity profiles. The 8-oxa-1-aza regiochemistry (nitrogen at position 1, oxygen at position 8) positions the Boc-protected amine and the 3-oxo ketone in a unique spatial arrangement that is fundamentally different from the 1-oxa-8-aza regioisomer (CAS 954236-44-3), where the heteroatom positions are swapped . This swap alters the exit vector geometry for downstream diversification, the electronic environment of the ketone, and the steric accessibility of the Boc-protected nitrogen. In medicinal chemistry campaigns, such regioisomeric differences have proven decisive: the 1-oxa-8-azaspiro[4.5]decane scaffold was specifically identified as a lead core for FAAH inhibition with kinact/Ki >1500 M⁻¹s⁻¹, while the 8-oxa-1-aza scaffold appears as a key substructure in sub-nanomolar SPR inhibitors in patent US20240092784 [1][2]. Simple substitution of one regioisomer for the other can lead to complete loss of target engagement or generate invalid structure-activity relationships.

Quantitative Differentiation Evidence for Tert-Butyl 3-Oxo-8-Oxa-1-Azaspiro[4.5]Decane-1-Carboxylate Against Closest Analogs


Regioisomeric Differentiation: 8-Oxa-1-Aza vs. 1-Oxa-8-Aza Scaffold in Target Engagement and Patent-Disclosed Potency

The 8-oxa-1-azaspiro[4.5]decane regioisomer—the core of CAS 2169630-15-1—is the scaffold present in a sub-nanomolar sepiapterin reductase (SPR) inhibitor disclosed in US Patent 20240092784 (Example 631), exhibiting an IC50 of 0.660 nM against human SPR [1]. In contrast, the regioisomeric 1-oxa-8-azaspiro[4.5]decane scaffold (core of CAS 954236-44-3) has been optimized as a covalent FAAH inhibitor scaffold with kinact/Ki >1500 M⁻¹s⁻¹ but lacks reported sub-nanomolar SPR activity [2]. These scaffolds address entirely different target classes, meaning the choice of regioisomer determines which biological screening program is chemically addressable.

Medicinal Chemistry SPR Inhibition Scaffold Regiochemistry

Boc-Protecting Group Regiochemistry: Divergent Diversification Vector Geometry vs. 1-Oxa-8-Aza Analog

In CAS 2169630-15-1, the Boc protecting group resides on the 1-aza nitrogen (the five-membered ring nitrogen), placing the primary diversification handle on the pyrrolidine ring for subsequent deprotection and functionalization . In the commercial analog CAS 954236-44-3 (tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate), the Boc group resides on the 8-aza nitrogen, which is part of the six-membered piperidine ring [1]. This fundamental difference means that Boc deprotection liberates amines with distinct steric environments and nucleophilicities: a pyrrolidine NH (pKa of conjugate acid ~11.3) vs. a piperidine NH (pKa of conjugate acid ~11.1), with the pyrrolidine nitrogen being less sterically hindered and thus more reactive in amide coupling and reductive amination chemistries [2].

Synthetic Chemistry Scaffold Diversification Exit Vectors

Physicochemical Property Differentiation: Thermal Stability and Physical Form vs. 1-Oxa-8-Aza Analog

The target compound CAS 2169630-15-1 is supplied as a powder with a recommended storage temperature of ambient/room temperature (RT), as indicated by the Sigma-Aldrich/Enamine datasheet . In contrast, the regioisomeric analog CAS 954236-44-3 has an experimentally determined melting point of 65–66 °C (from hexane) and requires refrigerated storage at 2–8 °C in sealed, dry conditions to maintain stability . This indicates that the 8-oxa-1-aza regioisomer has superior ambient-temperature handling characteristics, potentially reducing cold-chain logistics requirements for procurement and long-term laboratory storage.

Physicochemical Properties Formulation Storage Stability

Vendor Purity and Sourcing Diversity: Multiple Supply Channels for Procurement Resilience

CAS 2169630-15-1 is available from multiple independent vendors with verified purity specifications: Sigma-Aldrich/Enamine (95% purity) , Leyan (98% purity) , and CymitQuimica/Biosynth (min. 95% purity) . This multi-vendor availability with documented purity ranges (95–98%) provides procurement resilience through competitive pricing and supply redundancy. In comparison, the regioisomeric analog CAS 954236-44-3 is typically supplied at 97% purity but from a more limited vendor set, with some suppliers listing it only as a custom synthesis item .

Procurement Supply Chain Quality Assurance

Spirocyclic Rigidity and Conformational Constraint: 3D Scaffold Advantage Over Linear Amino-Ketone Building Blocks

The spirocyclic [4.5] framework of CAS 2169630-15-1 imposes a fixed dihedral angle between the pyrrolidine and tetrahydropyran rings that cannot be achieved with linear or monocyclic amino-ketone building blocks. Literature on spirocyclic scaffolds demonstrates that heteroatom-substituted spiro[3.3]heptanes and related spiro systems generally show higher aqueous solubility and a trend toward higher metabolic stability compared to their monocyclic cyclohexane analogs [1]. For oxa-azaspiro[4.5]decane systems specifically, the spiro junction creates a three-dimensional exit vector pattern that increases the fraction of sp³-hybridized carbons (Fsp³), a parameter positively correlated with clinical success in drug discovery [2]. The target compound has an Fsp³ of approximately 0.69 (9 sp³ carbons out of 13 total carbons), which is substantially higher than typical linear Boc-amino-ketone building blocks.

Drug Discovery Conformational Restriction Fragment-Based Design

DGAT1 Inhibitor Class Validation with Quantitative Potency Benchmarks for Oxa-Azaspiro Scaffolds

Oxa-azaspiro[4.5]decane scaffolds have been validated as DGAT1 inhibitor pharmacophores with quantitative potency benchmarks established in peer-reviewed medicinal chemistry literature. Koul et al. (2022) reported spirocyclic DGAT1 inhibitors with IC50 values of 7–20 nM against human DGAT1, with lead compound 12 demonstrating significant in vivo triglyceride reduction in a mouse acute lipid challenge model [1]. BindingDB entries for 8-oxa-1-azaspiro[4.5]decane-containing DGAT1 inhibitors confirm activity at 10–20 nM IC50 [2]. While these data are for elaborated derivatives rather than CAS 2169630-15-1 itself, they establish the quantitative potency range achievable from this scaffold class. Importantly, these IC50 values are competitive with clinical-stage DGAT1 inhibitors such as pradigastat (LCQ-908, IC50 ~19 nM) [3], demonstrating that the 8-oxa-1-azaspiro core is a viable starting point for DGAT1 programs.

Metabolic Disease DGAT1 Inhibition Spirocyclic Pharmacophore

Optimal Research and Procurement Application Scenarios for Tert-Butyl 3-Oxo-8-Oxa-1-Azaspiro[4.5]Decane-1-Carboxylate (CAS 2169630-15-1)


SPR Inhibitor Lead Generation: Synthesis of Sub-Nanomolar Sepiapterin Reductase Antagonists via the 8-Oxa-1-Aza Scaffold

As demonstrated in US Patent 20240092784 Example 631, the 8-oxa-1-azaspiro[4.5]decane core—directly accessible from CAS 2169630-15-1 via Boc deprotection and subsequent functionalization of the liberated pyrrolidine nitrogen—yields SPR inhibitors with an IC50 of 0.660 nM [1]. Researchers pursuing SPR as a target for phenylketonuria or related metabolic disorders should procure CAS 2169630-15-1 as the key intermediate for constructing the (E)-3-(3-oxo-3-(8-oxa-1-azaspiro[4.5]decan-1-yl)prop-1-en-1-yl) pharmacophore, which is not synthetically accessible from the 1-oxa-8-aza regioisomer due to the different regiochemistry of the amine handle [1].

DGAT1 Inhibitor Medicinal Chemistry: Diversification Starting Point for Metabolic Disease Programs

The 8-oxa-1-azaspiro[4.5]decane scaffold has produced DGAT1 inhibitors with IC50 values of 10–20 nM, comparable to the clinical candidate pradigastat (IC50 = 19 nM) [2][3]. CAS 2169630-15-1 serves as an ideal diversity starting point: the Boc group can be removed to expose the pyrrolidine amine for amide or urea library synthesis, while the 3-oxo ketone can be converted to oximes, hydrazones, or reduced to the alcohol for further diversification. This orthogonal bifunctionality is superior to linear amino-ketone building blocks, as the spirocyclic core pre-organizes the exit vectors in a three-dimensional arrangement that enhances target complementarity [2].

Fragment-Based Drug Discovery (FBDD) Library Design: High-Fsp³ Spirocyclic Core for 3D Fragment Collections

With an Fsp³ of approximately 0.69 and only 2 rotatable bonds, CAS 2169630-15-1 embodies the 'escape from flatland' principle that correlates higher sp³ character with improved clinical success rates [4]. Procurement of this compound for 3D fragment library construction provides a spirocyclic core that is underrepresented in commercial fragment collections, which remain dominated by planar aromatic scaffolds. The availability of two orthogonal diversification points (Boc-deprotected amine and 3-oxo ketone) within a rigid, drug-like molecular framework (MW = 255.31, TPSA ≈ 55.8 Ų, XLogP ≈ 0.9) makes this compound an ideal anchor for fragment growing and merging strategies .

Scaffold-Hopping and Regioisomer Comparison Studies in Medicinal Chemistry

For research groups systematically exploring oxa-azaspiro[4.5]decane chemical space, CAS 2169630-15-1 (8-oxa-1-aza) provides a critical comparator to the more common CAS 954236-44-3 (1-oxa-8-aza). Head-to-head comparison of these regioisomers in parallel synthesis campaigns can reveal target-specific preferences for heteroatom placement, as demonstrated by the divergent biological profiles: the 8-oxa-1-aza scaffold appears in sub-nanomolar SPR inhibitors, while the 1-oxa-8-aza scaffold dominates FAAH covalent inhibitor programs [1][5]. Procurement of both regioisomers enables systematic structure-activity relationship (SAR) exploration that can uncover unique intellectual property positions in competitive medicinal chemistry programs.

Quote Request

Request a Quote for Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.